Cas no 2024008-03-3 (3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazol-5-amine)

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 2024008-03-3
- EN300-1152247
- 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazol-5-amine
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- Inchi: 1S/C8H10ClN5/c1-13-7(10)3-6(12-13)8-5(9)4-11-14(8)2/h3-4H,10H2,1-2H3
- InChI Key: MVSJEQYPAZSNKF-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C)C=1C1C=C(N)N(C)N=1
Computed Properties
- Exact Mass: 211.0624730g/mol
- Monoisotopic Mass: 211.0624730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 61.7Ų
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1152247-1.0g |
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazol-5-amine |
2024008-03-3 | 1g |
$0.0 | 2023-06-09 |
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazol-5-amine Related Literature
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
Additional information on 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazol-5-amine
Compound CAS No. 2024008-03-3: 3-(4-Chloro-1-Methyl-1H-Pyrazol-5-Yl)-1-Methyl-1H-Pyrazol-5-Amine
The compound with CAS No. 2024008-03-3, commonly referred to as 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazol-5-amine, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound is characterized by its unique pyrazole ring structure, which is a five-membered aromatic ring containing two nitrogen atoms. The presence of chlorine substituents and methyl groups in its molecular framework imparts distinctive electronic and steric properties, making it a valuable molecule for various research and industrial applications.
Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of two-dimensional coordination polymers and metal-organic frameworks (MOFs). The pyrazole moiety in the molecule serves as a versatile ligand, capable of coordinating with metal ions to form intricate architectures with high surface area and porosity. These materials have shown promise in gas storage, catalysis, and sensing applications, underscoring the importance of this compound in modern materials science.
In the pharmaceutical sector, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazol-5-amine has been explored for its potential as a building block in drug design. The molecule's ability to act as a bidentate ligand allows for the creation of bioactive compounds with enhanced selectivity and potency. Researchers have reported its use in the development of inhibitors for key enzymes involved in diseases such as cancer and neurodegenerative disorders. The chlorine substituent plays a crucial role in modulating the molecule's pharmacokinetic properties, making it an attractive candidate for further preclinical studies.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole core. The introduction of substituents such as chlorine and methyl groups is achieved through carefully controlled reactions, often involving nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield. These developments have made the compound more accessible for both academic research and industrial applications.
From an analytical standpoint, the compound has been extensively studied using advanced spectroscopic techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. These studies have provided detailed insights into its molecular structure, stability, and reactivity under various conditions. Additionally, computational chemistry methods, including density functional theory (DFT) calculations, have been employed to predict the molecule's electronic properties and reactivity patterns.
One of the most intriguing aspects of this compound is its ability to participate in supramolecular assembly processes. Researchers have demonstrated that it can form self-assembled monolayers on various substrates, exhibiting unique optical and electronic properties. These assemblies hold potential for applications in nanotechnology, particularly in the development of sensors and optoelectronic devices.
In conclusion, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 2024008) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for both academic researchers and industry professionals alike.
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